molecular formula C24H24N4O B6627643 2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide

2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide

Numéro de catalogue B6627643
Poids moléculaire: 384.5 g/mol
Clé InChI: IVGKCKOAUHQUFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as CEP-701 and is a potent inhibitor of the tyrosine kinase receptor FLT3.

Mécanisme D'action

CEP-701 inhibits FLT3 by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to the induction of apoptosis in cancer cells that are dependent on FLT3 signaling for survival. CEP-701 has also been shown to inhibit other tyrosine kinase receptors, such as c-Kit and PDGFR, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
CEP-701 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, CEP-701 has been shown to inhibit angiogenesis and reduce inflammation. CEP-701 has also been shown to have neuroprotective effects and may have potential therapeutic use in neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

CEP-701 has several advantages for use in lab experiments. It is a potent and specific inhibitor of FLT3, which makes it a valuable tool for studying FLT3 signaling pathways. CEP-701 is also relatively stable and has a long half-life, which allows for prolonged exposure in cell culture experiments. However, CEP-701 has some limitations, such as its poor solubility in aqueous solutions and potential off-target effects on other tyrosine kinase receptors.

Orientations Futures

There are several future directions for research on CEP-701. One potential direction is the development of more potent and selective FLT3 inhibitors. Another direction is the investigation of the potential use of CEP-701 in combination with other anti-cancer agents. Additionally, the neuroprotective effects of CEP-701 warrant further investigation for potential use in neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of CEP-701 involves the reaction of 4-cyanobenzaldehyde with N-ethylaniline to form 4-(N-ethylanilino)benzaldehyde. This intermediate is then reacted with 4-(bromomethyl)phenylamine to form the final product, CEP-701. The synthesis of CEP-701 has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

CEP-701 has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to be a potent inhibitor of FLT3, which is commonly mutated in acute myeloid leukemia (AML). CEP-701 has been shown to induce apoptosis in FLT3-mutated AML cells and inhibit tumor growth in animal models. CEP-701 has also been studied for its potential use in treating other cancers, such as multiple myeloma and prostate cancer.

Propriétés

IUPAC Name

2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-2-28(21-6-4-3-5-7-21)22-14-10-19(11-15-22)17-27-23(24(26)29)20-12-8-18(16-25)9-13-20/h3-15,23,27H,2,17H2,1H3,(H2,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGKCKOAUHQUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)CNC(C3=CC=C(C=C3)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.